![molecular formula C15H13BrN2O5S B2628469 2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid CAS No. 796083-84-6](/img/structure/B2628469.png)
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DNA-Targeted Antiprotozoal Agents
A series of biphenyl benzimidazole diamidines were synthesized and demonstrated strong DNA affinities. These compounds were notably active against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these pathogens (Ismail et al., 2005).
Synthesis of Analgesic and Anti-inflammatory Compounds
Methyl aroylpyruvates and 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine were reacted to produce compounds with analgesic and anti-inflammatory properties. This highlights the role of these compounds in the development of new therapeutic agents (Gein et al., 2018).
Synthesis of Chloramphenicol
A new method involving the synthesis of 4-para-Nitrophenyl-5-formamido-1,3-dioxane was used to synthesize chloramphenicol. This represents an application in the production of antibiotics, showcasing the versatility of these compounds in pharmaceutical manufacturing (Hazra et al., 1997; 2010) (Hazra et al., 2010).
Antioxidant Compounds from Marine-Derived Fungus
Compounds including N-[2-(4-hydroxyphenyl) acetyl]formamide exhibited significant radical scavenging activity. This suggests their potential use as antioxidants, beneficial in various health applications and in the stabilization of pharmaceutical and food products (Xifeng et al., 2006).
Antihypertensive α-Blocking Agents
Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate showed good antihypertensive α-blocking activity with low toxicity. This indicates their potential as candidates for developing new antihypertensive medications (Abdel-Wahab et al., 2008).
Propiedades
IUPAC Name |
2-[[4-[(4-bromophenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5S/c16-11-3-7-13(8-4-11)24(22,23)18-12-5-1-10(2-6-12)15(21)17-9-14(19)20/h1-8,18H,9H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKCLHFFMFMRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

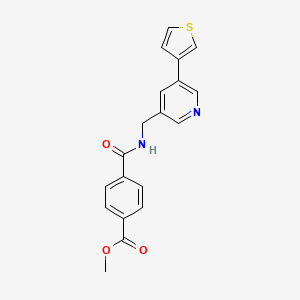
![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628387.png)
![(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate](/img/structure/B2628391.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2628392.png)
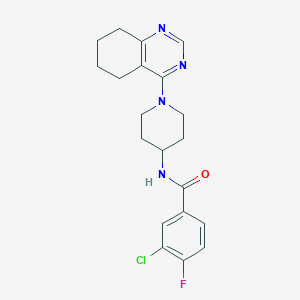
![6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2628394.png)
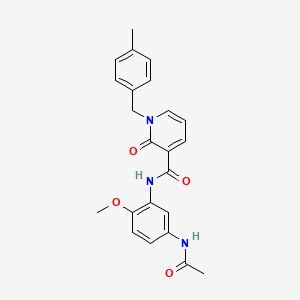
![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)
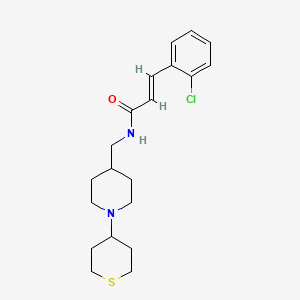
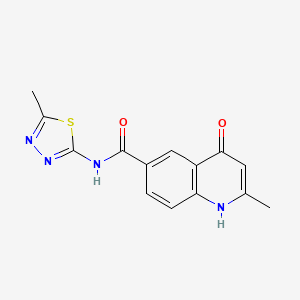
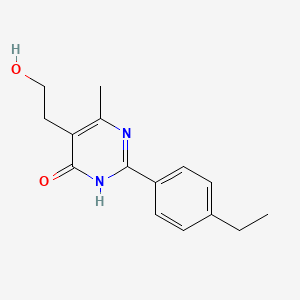
![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2628405.png)
![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)